4-(thiophen-3-ylmethyl)thiomorpholine
Description
4-(Thiophen-3-ylmethyl)thiomorpholine is a thiomorpholine derivative featuring a thiophene ring attached via a methylene group to the nitrogen atom of the thiomorpholine scaffold. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a sulfur analog of morpholine. The sulfur atom enhances lipophilicity compared to oxygen in morpholine, improving membrane permeability and metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones) . For example, derivatives with thiophen-3-ylmethyl groups have been investigated for interactions with viral proteases, such as SARS-CoV-2 3CLpro .
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS2/c1-4-12-8-9(1)7-10-2-5-11-6-3-10/h1,4,8H,2-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGZYVEHFZQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-ylmethyl)thiomorpholine can be achieved through several methods. One common approach involves the reaction of thiomorpholine with thiophen-3-ylmethyl halides under basic conditions. For example, thiomorpholine can be reacted with thiophen-3-ylmethyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 4-(thiophen-3-ylmethyl)thiomorpholine.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiomorpholine derivatives with reduced thiophene rings using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Thiophen-3-ylmethyl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thiophen-3-ylmethyl group can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-(4-Nitrophenyl)thiomorpholine
- Structure : Features a nitro-substituted phenyl group instead of thiophene.
- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
- Solid-State Properties :
- Comparison : Unlike its morpholine analog, the nitro group occupies an axial position due to sulfur’s larger atomic radius, altering intermolecular interactions .
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid (CAS 1543418-92-3)
- Structure : Substituted with a furan-methyl group and a carboxylic acid moiety.
- Properties : Increased polarity due to the carboxylic acid group, reducing lipophilicity compared to 4-(thiophen-3-ylmethyl)thiomorpholine.
- Applications : Explored as an intermediate in antimicrobial agents .
Thiomorpholine 1,1-Dioxide Derivatives
- Examples :
- Key Differences: Sulfone groups (1,1-dioxide) increase polarity and metabolic stability compared to unoxidized thiomorpholines. Used in kinase inhibitors and antibacterial agents due to enhanced hydrogen-bonding capacity .
Antimicrobial Activity
- 4-(Thiophen-3-ylmethyl)thiomorpholine : Likely exhibits activity against Gram-positive bacteria, similar to other lipophilic thiomorpholine derivatives. Thiophene’s aromaticity may enhance π-π stacking with microbial targets .
Antiviral Potential
- Thiomorpholine derivatives with thiophen-3-ylmethyl groups show affinity for viral proteases (e.g., SARS-CoV-2 3CLpro) via π-alkyl and hydrogen-bond interactions, comparable to co-crystallized inhibitors .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
